![molecular formula C10H10ClNO B15224071 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B15224071.png)
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
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Overview
Description
7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: is a chemical compound with the molecular formula C10H12ClNO . It is a member of the benzo[c]azepine family, characterized by a seven-membered ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Acylation Reaction: The synthesis begins with the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid.
Intramolecular Friedel-Crafts Reaction: This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one.
Reduction and De-ketalation: The compound is then reacted with ethylene glycol to form a glycol ketal, which is subsequently reduced and de-ketalated under acidic conditions to produce 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.
Industrial Production Methods: Industrial production methods for 7-chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involve large-scale synthesis using the above-mentioned synthetic routes, optimized for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced benzo[c]azepine derivatives.
Substitution: Formation of substituted benzo[c]azepine derivatives.
Scientific Research Applications
Chemistry: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is used as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It is also studied for its potential use in treating conditions such as hypertension and polycystic kidney disease .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of 7-chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it acts as a selective antagonist of the vasopressin V2 receptor, inhibiting the receptor’s activity and thereby affecting water reabsorption in the kidneys. This mechanism is particularly relevant in the context of treating conditions like hyponatremia .
Comparison with Similar Compounds
Tolvaptan: A vasopressin V2 receptor antagonist used to treat hyponatremia and polycystic kidney disease.
Conivaptan: Another vasopressin receptor antagonist with similar applications.
Uniqueness: 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is unique due to its specific structural features and its potential as an intermediate in the synthesis of various pharmacologically active compounds. Its ability to undergo a variety of chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C10H10ClNO |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-4-9-7(6-8)2-1-5-12-10(9)13/h3-4,6H,1-2,5H2,(H,12,13) |
InChI Key |
YMPGXXHWZFNINC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)NC1 |
Origin of Product |
United States |
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